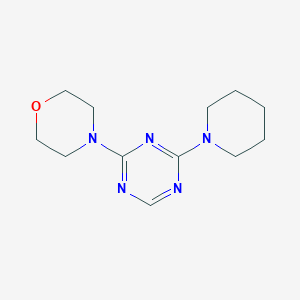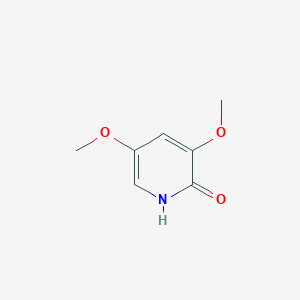
2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is a heterocyclic compound that features both piperidine and morpholine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves the reaction of piperidine and morpholine with a triazine derivative. One common method includes the nucleophilic substitution reaction where piperidine and morpholine are reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms by the amine groups.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be further functionalized with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanuric chloride in dichloromethane or acetonitrile at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols depending on the degree of reduction .
Aplicaciones Científicas De Investigación
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact pathways involved depend on the specific biological target being investigated .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)piperidine
- 4-(4-(Morpholin-1-yl)-1,3,5-triazin-2-yl)morpholine
- 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)aniline
Uniqueness
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
144574-28-7 |
|---|---|
Fórmula molecular |
C12H19N5O |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
4-(4-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C12H19N5O/c1-2-4-16(5-3-1)11-13-10-14-12(15-11)17-6-8-18-9-7-17/h10H,1-9H2 |
Clave InChI |
JZRBBCBHZOUVFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC=N2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)

![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)






![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
